Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a furan ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones, have been evaluated against human cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
Similar compounds have shown cytotoxic activity against cancer cell lines . This suggests that the compound may interact with its targets, possibly leading to cell death or inhibition of cell proliferation.
Biochemical Pathways
Given the cytotoxic activity of similar compounds , it’s plausible that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown cytotoxic activity against cancer cell lines , suggesting that this compound may also have cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable furan derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The final step involves the esterification of the intermediate to form the ethyl acetate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate can be compared with other furo[2,3-d]pyrimidine derivatives:
Ethyl 2-(4-oxo-5,6-dimethylfuro[2,3-d]pyrimidin-3(4H)-yl)acetate: Similar structure but different functional group positioning.
Mthis compound: Similar structure with a methyl ester instead of an ethyl ester.
2-(5,6-Dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEALRPZMPYFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C(=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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